6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-methyl-2-phenyl-4,5-dihydropyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-7-8-11(14)13(12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVXOJQOQRTUDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)CC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196618 |

Source

|

| Record name | 4,5-Dihydro-6-methyl-2-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4578-58-9 |

Source

|

| Record name | 4,5-Dihydro-6-methyl-2-phenyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4578-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-6-methyl-2-phenylpyridazin-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004578589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4578-58-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-6-methyl-2-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-6-methyl-2-phenylpyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one from Levulinic Acid

This guide provides a comprehensive technical overview for the synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, a valuable pyridazinone derivative, from the bio-renewable platform chemical, levulinic acid. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a field-proven experimental protocol, and a thorough characterization of the final product.

Introduction: The Significance of the Pyridazinone Scaffold

Pyridazinone derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] The pyridazinone core is considered a "wonder nucleus" due to the wide spectrum of pharmacological activities its derivatives exhibit.[1][2] These activities include, but are not limited to, anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular effects.[3][4] The versatility of the pyridazinone scaffold allows for facile functionalization at various positions, making it an attractive target for the design and synthesis of novel therapeutic agents.[3] The title compound, this compound, serves as a key intermediate in the development of more complex molecules with potential biological applications. The synthesis from levulinic acid, a readily available bio-based starting material, further enhances the appeal of this synthetic route from a green chemistry perspective.

Reaction Mechanism and Rationale

The synthesis of this compound from levulinic acid and phenylhydrazine is a classic example of a condensation-cyclization reaction. The overall transformation involves the formation of a phenylhydrazone intermediate followed by an intramolecular cyclization to yield the stable six-membered pyridazinone ring.

Step-by-Step Mechanistic Pathway

The reaction proceeds through the following key steps:

-

Nucleophilic Attack and Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the electrophilic carbonyl carbon of the ketone group in levulinic acid. This is followed by a dehydration step to form the corresponding phenylhydrazone intermediate.

-

Intramolecular Amidation (Cyclization): The second nitrogen atom of the phenylhydrazine moiety then acts as a nucleophile, attacking the carboxylic acid group of the levulinic acid backbone. This intramolecular reaction forms a cyclic tetrahedral intermediate.

-

Dehydration and Ring Closure: The cyclic intermediate subsequently undergoes dehydration, eliminating a molecule of water to form the stable 4,5-dihydropyridazin-3(2H)-one ring.

Caption: Figure 2: Synthesis Workflow

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine levulinic acid (2.6 mL, 25 mmol) and phenylhydrazine (2.7 mL, 27 mmol) in 60 mL of ethanol. 2. Heating: Heat the reaction mixture to reflux and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After 4 hours, allow the reaction mixture to cool to room temperature. Pour the cooled mixture onto ice with stirring. A solid precipitate will form. 4. Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from methanol to yield colorless crystals of this compound. 6. Drying and Characterization: Dry the purified crystals under vacuum. The expected yield is approximately 3.9 g (85%). The melting point should be in the range of 367–369 K.

Rationale for Experimental Choices

-

Ethanol as Solvent: Ethanol is an excellent choice of solvent for this reaction. As a protic solvent, it can protonate the carbonyl oxygen of levulinic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by phenylhydrazine. Its polarity is also suitable for dissolving the reactants.

-

Reflux Conditions: Heating the reaction at its boiling point under reflux provides the necessary activation energy for both the formation of the hydrazone and the subsequent intramolecular cyclization. [5][6]The condenser prevents the loss of solvent and reactants, allowing the reaction to proceed for an extended period at a constant temperature. [5][6]* Pouring onto Ice: This step serves two primary purposes. Firstly, it rapidly cools the reaction mixture, which significantly decreases the solubility of the organic product in the aqueous ethanol mixture, leading to its precipitation. Secondly, it effectively quenches the reaction, preventing the formation of potential side products upon prolonged standing.

-

Recrystallization from Methanol: This is a crucial purification step. The primary impurities are likely to be unreacted starting materials and the intermediate phenylhydrazone. The desired product has a different solubility profile in methanol compared to these impurities, allowing for its selective crystallization upon cooling, leaving the impurities in the mother liquor.

Product Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following table summarizes the expected analytical data.

| Analytical Technique | Expected Data |

| Appearance | Colorless crystals |

| Melting Point | 367–369 K |

| ¹H NMR (CDCl₃) | δ 2.14 (s, 3H, CH₃), 2.54–2.65 (m, 4H, –CH₂–CH₂–), 7.20–7.31 (m, 2H, H–Ar), 7.36–7.40 (m, 1H, H–Ar), 7.48–7.51 (m, 2H, H–Ar) |

| ¹³C NMR (CDCl₃) | δ 23.2 (CH₃), 26.3 (CH₂), 27.7 (CH₂), 125 (2CH-Ar), 126.5 (CH–Ar), 128.6 (2CH-Ar), 141.1, 154 (2 C), 165 (C=O) |

| FTIR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1670 (C=O, amide), ~1600 (C=C, aromatic) |

| Mass Spectrometry (EI) | m/z 188 [M]⁺ |

Conclusion

The synthesis of this compound from levulinic acid and phenylhydrazine is a straightforward and high-yielding process. This guide has provided a detailed mechanistic understanding, a validated experimental protocol, and comprehensive characterization data to aid researchers in the successful synthesis and verification of this important pyridazinone derivative. The use of a bio-renewable starting material and the pharmacological significance of the pyridazinone scaffold make this a highly relevant and valuable synthetic transformation in the field of medicinal chemistry.

References

- Abida, Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Asif, M. (2015). A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. Mini-Reviews in Medicinal Chemistry, 14(13), 1093-1103.

- Al-Ghamdi, S., & Asif, M. (2022). A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. Mini-Reviews in Organic Chemistry.

- Asif, M. (2017).

- Sekkak, H., Rakib, E. M., & Zouihri, H. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1709.

- Wikipedia. (n.d.). Reflux.

- Chemistry LibreTexts. (2022, May 5). 1.4K: Reflux.

- University of Toronto Scarborough. (n.d.). Reflux.

- YouTube. (2012, October 23). A Brief Introduction to Refluxing.

- YouTube. (2022, October 14).

- Quora. (2017, February 2).

- Chemistry LibreTexts. (2022, August 17).

Sources

- 1. Ethanol precipitation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. openaccesspub.org [openaccesspub.org]

- 4. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations [mdpi.com]

- 5. 6-Methyl-2-phenyl-4,5-dihydro-pyridazin-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

Crystal Structure Analysis of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one: A Technical Guide

This technical guide provides a comprehensive analysis of the crystal structure of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial properties[1][2][3]. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This document details the synthesis, crystallization, and definitive structural elucidation of the title compound by single-crystal X-ray diffraction, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to Pyridazinones in Drug Discovery

The pyridazinone core is recognized as a "wonder nucleus" or a privileged scaffold in drug discovery, attributed to its versatile biological activities[1][3]. Compounds incorporating this moiety have shown promise as cardiotonic agents, anti-inflammatory drugs, and potent inodilators[1][4]. The biological profile of pyridazinone derivatives is intrinsically linked to their molecular geometry, substituent patterns, and the resulting intermolecular interactions they can form with biological targets. Therefore, precise knowledge of their crystal structure is not merely academic but a critical component in the development of new therapeutic agents. This guide focuses on this compound, a representative member of this class, to illustrate the key principles and techniques of its structural characterization.

Synthesis and Crystallization: From Molecule to Single Crystal

A robust and reproducible synthesis is the foundational step for any structural analysis. The successful growth of high-quality single crystals is contingent on the purity of the synthesized compound and the careful selection of crystallization conditions.

Synthetic Protocol

The title compound was synthesized via a classical condensation reaction, a reliable and efficient method for forming the pyridazinone ring system.

Experimental Protocol: Synthesis of this compound [5]

-

Reactant Preparation: A mixture of phenylhydrazine (2.7 ml, 27 mmol) and levulinic acid (2.6 ml, 25 mmol) is prepared in 60 ml of ethanol. The slight excess of phenylhydrazine ensures the complete consumption of the limiting reagent, levulinic acid.

-

Reaction: The mixture is refluxed for 4 hours. The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization reaction to proceed efficiently.

-

Isolation: After cooling the reaction mixture to room temperature, it is poured onto ice. This induces precipitation of the product, which is less soluble in the cold aqueous-ethanolic mixture.

-

Purification & Crystallization: The resulting solid is collected by filtration. Recrystallization from methanol is then performed to purify the compound. Slow cooling of the saturated methanolic solution yields colorless single crystals suitable for X-ray diffraction analysis. The yield of this synthesis is reported to be 85%, with a melting point of 367–369 K[5].

The diagram below illustrates the logical flow of the synthesis and crystallization process.

Caption: Workflow for synthesis and crystallization.

Spectroscopic Confirmation

Prior to X-ray analysis, the molecular structure of the synthesized compound was confirmed using standard spectroscopic techniques.

| Spectroscopic Data for C₁₁H₁₂N₂O[5] | |

| ¹H-NMR (CDCl₃) | δ 2.14 (s, 3H, CH₃), 2.54–2.65 (m, 4H, –CH₂–CH₂–), 7.20–7.31 (m, 2H, H–Ar), 7.36–7.40 (m, 1H, H–Ar), 7.48–7.51 (m, 2H, H–Ar) |

| ¹³C-NMR (CDCl₃) | δ 23.2 (CH₃), 26.3 (CH₂), 27.7 (CH₂), 125 (2CH-Ar), 126.5 (CH–Ar), 128.6 (2CH-Ar), 141.1, 154 (2 C), 165 (C=O) |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow involves data collection, structure solution, and refinement.

Caption: General workflow for X-ray crystal structure determination.

Data Collection and Crystal Parameters

A suitable single crystal of the title compound with dimensions 0.24 × 0.15 × 0.12 mm was selected for the experiment. Data were collected on a Bruker APEXII CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K[5].

| Crystal Data and Structure Refinement[5] | |

| Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.4151 (2) |

| b (Å) | 7.9010 (2) |

| c (Å) | 10.1888 (3) |

| β (°) | 106.607 (1) |

| Volume (ų) | 494.89 (2) |

| Z | 2 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Measured Reflections | 7678 |

| Independent Reflections | 1220 |

| R_int | 0.031 |

| Final R indices [I > 2σ(I)] | R₁ = 0.032, wR₂ = 0.094 |

| Goodness-of-fit (S) | 1.06 |

Structure Solution and Refinement

The structure was solved using direct methods and refined on F² by full-matrix least-squares. Hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms[5]. The final R-value of 0.032 indicates a high-quality refinement and a reliable final structural model.

Analysis of the Crystal Structure

The asymmetric unit of the crystal contains one molecule of this compound. The analysis of its molecular geometry and intermolecular packing provides crucial insights into its solid-state conformation and potential interactions.

Molecular Conformation

The central six-membered dihydropyridazinone ring is not planar, as might be naively expected. Instead, it adopts a skew-boat conformation . This puckering is quantitatively described by the Cremer and Pople puckering parameters: Q = 0.428 (2) Å, θ = 69.9 (2)°, and φ = 207.6 (3)°[5]. This non-planar conformation is a critical structural feature that will influence how the molecule docks into a receptor binding site.

Furthermore, the phenyl ring is significantly twisted relative to the pyridazinone ring. The dihedral angle between the best mean-plane of the pyridazinone ring and the phenyl ring is 53.27 (10)° [5][6]. This substantial twist is a key conformational feature, indicating that extended π-conjugation across the N-phenyl bond is sterically hindered.

Supramolecular Assembly and Intermolecular Interactions

In the crystal lattice, the molecules are not isolated but are organized into a three-dimensional network through a series of specific non-covalent interactions. These interactions are fundamental to the stability of the crystal and are analogous to the forces that govern molecule-receptor binding.

The primary interactions identified in the crystal packing are:

-

C—H⋯O Hydrogen Bonds: Non-classical hydrogen bonds link the molecules into a two-dimensional network. These interactions, while weaker than conventional N-H⋯O or O-H⋯O bonds, play a significant role in defining the crystal packing[5].

-

C—H⋯π Interactions: The crystal structure is further stabilized by C—H⋯π interactions. Specifically, a hydrogen atom from a methyl group interacts with the π-electron cloud of the phenyl ring of a neighboring, symmetry-related molecule[5][6]. This type of interaction is increasingly recognized as a crucial contributor to molecular recognition and binding affinity in biological systems.

These interactions dictate the supramolecular architecture, creating a well-defined and stable crystalline solid.

Conclusion and Future Perspectives

The definitive crystal structure of this compound has been elucidated through single-crystal X-ray diffraction. The analysis reveals a skew-boat conformation for the pyridazinone ring and a significant dihedral angle between the heterocyclic and phenyl rings. The supramolecular structure is stabilized by a combination of C—H⋯O hydrogen bonds and C—H⋯π interactions.

This detailed structural information serves as an authoritative foundation for future drug development efforts. It enables:

-

Computational Modeling: The precise atomic coordinates can be used for accurate molecular docking studies to predict binding modes with various biological targets.

-

Structure-Activity Relationship (SAR) Studies: This structure provides a validated template for understanding how modifications to the methyl or phenyl groups might affect biological activity.

-

Pharmacophore Modeling: Key structural features, such as the hydrogen bond acceptors (carbonyl oxygen) and the spatial arrangement of the hydrophobic phenyl group, can be used to develop pharmacophore models for virtual screening campaigns.

By integrating this high-resolution structural data, researchers and drug development professionals can accelerate the discovery of novel pyridazinone-based therapeutics with enhanced efficacy and selectivity.

References

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available from: [Link]

-

A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. PubMed. Available from: [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. Available from: [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. Semantic Scholar. Available from: [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]

-

This compound. National Center for Biotechnology Information. Available from: [Link]

-

Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one. National Center for Biotechnology Information. Available from: [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one. National Center for Biotechnology Information. Available from: [Link]

-

Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate. International Union of Crystallography. Available from: [Link]

-

Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Semantic Scholar. Available from: [Link]

-

Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. PubMed. Available from: [Link]

-

Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate. Available from: [Link]

-

Crystal structures and Hirshfeld surface analyses of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H). National Center for Biotechnology Information. Available from: [Link]

-

6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one. National Center for Biotechnology Information. Available from: [Link]

-

(R)-(–)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. ResearchGate. Available from: [Link]

-

2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3. Semantic Scholar. Available from: [Link]

-

6-Methyl-2-phenyl-4,5-dihydro-pyridazin-3(2H)-one. PubMed. Available from: [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. sarpublication.com [sarpublication.com]

- 4. Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Methyl-2-phenyl-4,5-dihydro-pyridazin-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one

Authored by: A Senior Application Scientist

Foreword: The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities, including cardiotonic, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound this compound (C₁₁H₁₂N₂O) represents a fundamental structure within this class. Accurate and unambiguous structural elucidation is paramount for advancing drug discovery efforts, establishing structure-activity relationships (SAR), and ensuring regulatory compliance. This guide provides a comprehensive analysis of the key spectroscopic data—NMR, IR, and MS—essential for the definitive characterization of this molecule, grounded in established scientific principles and experimental best practices.

Molecular Structure and Conformation

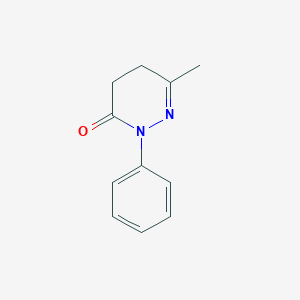

The foundational step in any spectroscopic analysis is understanding the molecule's two-dimensional structure and three-dimensional conformation. This compound consists of a dihydropyridazinone ring system substituted with a methyl group at the 6-position and a phenyl group at the 2-position (N-phenyl).

Diagram 1: Chemical Structure of the Topic Compound

X-ray crystallographic studies have confirmed that the dihydropyridazinone ring adopts a skew-boat conformation.[4][5] Furthermore, there is a significant dihedral angle of 53.27° between the plane of the phenyl ring and the mean plane of the pyridazinone ring.[4][5] This non-planar arrangement is critical as it influences the electronic environment and, consequently, the spectroscopic signatures of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their connectivity.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.14 | Singlet (s) | 3H | C6-CH₃ |

| 2.54–2.65 | Multiplet (m) | 4H | C4-CH₂ -CH₂ -C5 |

| 7.20–7.31 | Multiplet (m) | 2H | Ar-H (ortho) |

| 7.36–7.40 | Multiplet (m) | 1H | Ar-H (para) |

| 7.48–7.51 | Multiplet (m) | 2H | Ar-H (meta) |

Data sourced from Sekkak et al. (2011)[4][5]

Interpretation and Causality:

-

Methyl Protons (δ 2.14): This singlet corresponds to the three protons of the methyl group at the C6 position. Its upfield chemical shift is characteristic of protons on an sp³ carbon adjacent to a C=N double bond. The singlet multiplicity confirms the absence of adjacent protons.

-

Methylene Protons (δ 2.54–2.65): The complex multiplet integrating to four protons arises from the two adjacent methylene groups (-CH₂-CH₂-) in the dihydropyridazinone ring. These protons are diastereotopic and couple with each other, leading to a complex splitting pattern rather than simple triplets.

-

Aromatic Protons (δ 7.20–7.51): The signals in this downfield region correspond to the five protons of the N-phenyl substituent. The chemical shifts are typical for aromatic protons. Their complex splitting pattern arises from ortho, meta, and para coupling interactions. The integration confirms the presence of a monosubstituted benzene ring.

Diagram 2: ¹H NMR Structural Assignments

Caption: Key proton environments and their corresponding chemical shifts.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[6]

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening factor of 0.3 Hz. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of chemically distinct carbon atoms and provides insight into their hybridization and electronic environment.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 23.2 | C6-C H₃ |

| 26.3 | C H₂ |

| 27.7 | C H₂ |

| 125.0 | 2 x C H-Ar |

| 126.5 | C H-Ar |

| 128.6 | 2 x C H-Ar |

| 141.1 | Quaternary C -Ar |

| 154.0 | C 6 (C=N) |

| 165.0 | C 3 (C=O) |

Data sourced from Sekkak et al. (2011)[4]

Interpretation and Causality:

-

Aliphatic Carbons (δ 23.2, 26.3, 27.7): These upfield signals correspond to the sp³ hybridized carbons of the methyl group and the two methylene groups. The slight difference in the chemical shifts of the two CH₂ carbons (δ 26.3 and 27.7) further supports their distinct chemical environments.

-

Aromatic Carbons (δ 125.0–141.1): The signals in this range are characteristic of the sp² carbons of the phenyl ring. The signal at δ 141.1 is assigned to the quaternary carbon (C-ipso) attached to the nitrogen atom.

-

Imine Carbon (δ 154.0): This downfield signal is attributed to the C6 carbon involved in the C=N double bond, a characteristic shift for iminic carbons.[7]

-

Carbonyl Carbon (δ 165.0): The most downfield signal is assigned to the C3 carbonyl carbon of the amide functional group. Its significant deshielding is due to the strong electron-withdrawing effect of the adjacent oxygen atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize a ¹³C NMR spectrometer, typically operating at a frequency corresponding to the proton frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Data Acquisition: Acquire a proton-decoupled spectrum to ensure all carbon signals appear as singlets. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at δ 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1670 | C=O stretch | Amide (Lactam) |

| ~1610 | C=N stretch | Imine |

| 3100–3000 | C-H stretch | Aromatic |

| 3000–2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| 1600, 1475 | C=C stretch | Aromatic Ring |

Interpretation and Causality: The most diagnostic peak in the IR spectrum would be the strong absorption band around 1670 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of a six-membered lactam (cyclic amide).[8] The presence of a C=N double bond would give rise to a stretching band around 1610 cm⁻¹ . The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Clamp the sample to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The molecular formula C₁₁H₁₂N₂O gives a calculated molecular weight of 188.23 g/mol .[4]

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺•): A prominent peak at m/z = 188, corresponding to the intact molecule with one electron removed.

-

Key Fragmentation Patterns: Analysis of the structure suggests potential fragmentation pathways that would yield characteristic daughter ions, aiding in structural confirmation.

Diagram 3: Predicted Mass Spectrometry Fragmentation

Caption: Plausible fragmentation pathways for the title compound under EI-MS.

Interpretation and Causality:

-

Loss of the Pyridazinone Moiety: Cleavage of the N-phenyl bond could lead to a fragment corresponding to the phenylnitrene radical cation at m/z = 91 and a neutral loss of the C₅H₇NO fragment.

-

Loss of the Phenyl Group: A fragment at m/z = 77, corresponding to the phenyl cation [C₆H₅]⁺, is a very common and expected fragment for phenyl-substituted compounds.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample dissolved in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for detecting the protonated molecule [M+H]⁺ at m/z = 189, or Electron Ionization (EI) to observe the molecular ion and fragmentation patterns.[6]

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure.

Synthesis and Purity

The compound is readily synthesized by the condensation reaction of phenylhydrazine and levulinic acid, refluxed in ethanol.[4] The resulting solid is typically purified by recrystallization from methanol. The spectroscopic data presented here are crucial for confirming the success of this synthesis and for assessing the purity of the final product.

Conclusion

The collective spectroscopic data provides an unambiguous and definitive characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the lactam carbonyl, and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. This comprehensive dataset serves as a crucial reference for researchers in medicinal chemistry and drug development, ensuring the accurate identification and quality control of this important heterocyclic compound.

References

-

Sekkak, H., Rakib, E. M., & Zouihri, H. (2011). 6-Methyl-2-phenyl-4,5-dihydro-pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1709. [Link]

-

Kumar, D., Carron, R., De La Calle, C., Jindal, D. P., & Bansal, R. (2008). Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. Acta Pharmaceutica, 58(4), 393–405. [Link]

-

Predecki, D., Hockenberry, B., Wolfgang, J., Waters, C., & Loscher, I. (2023). Aza-Diels-Alder Synthesis and NMR Characterization of Aromatic Substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1H)-pyridinones. Journal of the Pennsylvania Academy of Science, 97(1), 1-8. [Link]

-

El-Gazzar, A. R. B. A., et al. (2021). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 26(11), 3321. [Link]

-

Zhang, C.-T., Wu, J.-H., Zhou, L.-N., Wang, Y.-L., & Wang, J.-K. (2006). (R)-(–)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 62(7), o2999-o3000. [Link]

-

Sekkak, H., Rakib, E. M., & Zouihri, H. (2011). 6-Methyl-2-phenyl-4,5-dihydro-pyridazin-3(2H)-one. PubMed, 67(Pt 7), o1709. [Link]

-

Asif, M. (2020). 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: Synthesis, In Silico Studies and In Vitro Cyclooxygenase-2 Inhibitory Activity. Molbank, 2020(4), M1155. [Link]

-

Alam, O., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369. [Link]

-

Niu, Z.-X., Zhu, Y.-Q., Hu, F.-Z., Hu, X.-H., & Yang, H.-Z. (2008). 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one. Acta Crystallographica Section E, 64(4), o675. [Link]

-

Daoui, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 78(1), 8-12. [Link]

-

Kelly, M. J., et al. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][4][9]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 57(9), 3912–3923. [Link]

-

Manjula, S. N., Noolvi, M. N., & Parija, S. C. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Preprints. [Link]

-

Tahtaoui, C., et al. (2017). Crystal structures and Hirshfeld surface analyses of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and ethyl 2-[4-benzyl-6-oxo-3-phenyl-4,5-dihydropyridazin-1(6H)-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1031–1037. [Link]

-

Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][4][9]triazine-6-carbonitrile (MGL-3196), a highly selective thyroid hormone receptor β agonist in clinical trials for the treatment of dyslipidemia. PubMed, 57(9), 3912-23. [Link]

Sources

- 1. Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Methyl-2-phenyl-4,5-dihydro-pyridazin-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jinsoolim.com [jinsoolim.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. digibuo.uniovi.es [digibuo.uniovi.es]

The Multifaceted Biological Activities of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one core scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their cardiovascular, anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic pathway diagrams are presented to equip researchers, scientists, and drug development professionals with the critical knowledge to advance the discovery of novel therapeutics based on this versatile chemical framework.

Introduction: The Pyridazinone Core - A Gateway to Diverse Pharmacological Effects

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of a wide range of biologically active molecules.[1][2] Its unique electronic and structural features allow for versatile chemical modifications, leading to compounds with a broad spectrum of pharmacological activities.[3] Among the various pyridazinone scaffolds, the this compound moiety has garnered considerable attention due to the potent and varied therapeutic effects exhibited by its derivatives. These compounds have shown promise in addressing some of the most challenging diseases, including cardiovascular disorders, chronic inflammation, cancer, and infectious diseases.[3] This guide will delve into the key biological activities of these derivatives, providing the technical insights necessary for their further development.

Synthesis of the this compound Scaffold

The foundational step in exploring the biological potential of this class of compounds is the efficient synthesis of the core scaffold. A common and effective method involves the condensation reaction between a γ-keto acid, such as levulinic acid, and a substituted hydrazine, like phenylhydrazine.[4]

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard procedure for the synthesis of the parent compound.

Materials:

-

Phenylhydrazine

-

Levulinic acid

-

Ethanol

-

Ice

-

Standard reflux apparatus

-

Filtration equipment

-

Recrystallization solvents (e.g., methanol)

Procedure:

-

A mixture of phenylhydrazine (e.g., 27 mmol) and levulinic acid (e.g., 25 mmol) is prepared in ethanol (e.g., 60 ml) in a round-bottom flask.[4]

-

The reaction mixture is refluxed for a period of approximately 4 hours.[4]

-

After the reflux is complete, the mixture is allowed to cool to room temperature.

-

The cooled reaction mixture is then poured onto ice, which will cause the product to precipitate.[4]

-

The resulting solid is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield colorless crystals of this compound.[4]

Causality of Experimental Choices:

-

Reflux: The application of heat under reflux conditions provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate without the loss of volatile reactants or solvent.

-

Precipitation on Ice: The product is typically less soluble in cold aqueous media. Pouring the reaction mixture onto ice causes a rapid decrease in temperature and induces precipitation, facilitating its separation from the reaction solvent and any soluble impurities.

-

Recrystallization: This purification technique is essential for obtaining a product with high purity. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain either soluble or insoluble at all temperatures.

Figure 1: General synthesis workflow for the pyridazinone core.

Cardiovascular Activities: A Focus on Inotropic and Vasodilatory Effects

Derivatives of this compound have demonstrated significant potential as cardiovascular agents, exhibiting both positive inotropic (increasing the force of heart muscle contraction) and vasodilatory (widening of blood vessels) effects.[5][6] These dual activities make them attractive candidates for the treatment of conditions like congestive heart failure.[6]

Mechanism of Action: Phosphodiesterase III (PDE3) Inhibition

A key mechanism underlying the cardiotonic effects of many pyridazinone derivatives is the inhibition of phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[7][8] By inhibiting PDE3, these compounds increase intracellular cAMP levels in cardiac and vascular smooth muscle cells.[8]

In cardiomyocytes, elevated cAMP leads to the activation of protein kinase A (PKA), which in turn phosphorylates various proteins involved in excitation-contraction coupling, resulting in an increased influx of calcium ions and enhanced contractility.[9] In vascular smooth muscle cells, increased cAMP levels also activate PKA, leading to the phosphorylation of proteins that promote muscle relaxation, resulting in vasodilation.[9]

Figure 2: Mechanism of cardiotonic and vasodilatory action via PDE3 inhibition.

Experimental Evaluation of Cardiovascular Activity

This ex vivo assay is a standard method to assess the direct vasodilatory effects of a compound.[6][10]

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Krebs-Henseleit solution

-

Phenylephrine (or other vasoconstrictors like KCl)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Organ bath system with isometric force transducers

Procedure:

-

Euthanize a rat and carefully excise the thoracic aorta.

-

Clean the aorta of adhering connective and fatty tissues and cut it into rings of 3-4 mm in length.[10]

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.[10]

-

Apply an initial resting tension of 1-2 g and allow the rings to equilibrate for at least 60 minutes, changing the buffer every 15-20 minutes.[6][10]

-

Induce a sustained contraction in the aortic rings by adding a vasoconstrictor, such as phenylephrine (1 μM).[10]

-

Once the contraction reaches a stable plateau, cumulatively add increasing concentrations of the test compound to the organ bath.

-

Record the changes in tension and calculate the percentage of relaxation relative to the pre-contracted state.

-

The results can be used to generate a dose-response curve and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, and pyridazinone derivatives have shown significant promise as anti-inflammatory agents.[11][12] Their mechanisms of action often involve the modulation of key inflammatory pathways.

Mechanism of Action: Phosphodiesterase IV (PDE4) Inhibition

Similar to their cardiovascular effects, the anti-inflammatory properties of many pyridazinone derivatives are linked to the inhibition of phosphodiesterases, in this case, primarily PDE4.[13][14] PDE4 is the predominant PDE isoform in immune and inflammatory cells, where it regulates cAMP levels.[15] Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn activates PKA and other downstream effectors. This cascade ultimately results in the suppression of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), and the enhancement of anti-inflammatory responses.[15]

Figure 3: Anti-inflammatory mechanism via PDE4 inhibition.

Experimental Evaluation of Anti-inflammatory Activity

This in vivo model is a classic and widely used method for screening acute anti-inflammatory activity.[16][17]

Materials:

-

Male Wistar or Sprague-Dawley rats (180-200 g)

-

Lambda Carrageenan (1% w/v in sterile 0.9% saline)

-

Test compounds and a reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Acclimatize the animals for at least one week before the experiment.[16]

-

Divide the rats into groups (n=6 per group): a vehicle control group, a positive control group (receiving a standard anti-inflammatory drug), and one or more test groups (receiving the pyridazinone derivatives).[16]

-

Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.[16]

-

Administer the test compounds and control substances orally (p.o.) or intraperitoneally (i.p.).

-

After a set period (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.[16]

-

Measure the paw volume (Vₜ) at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[16]

-

Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV is the change in paw volume (Vₜ - V₀).

Anticancer Activity: A Promising Avenue for New Oncotherapeutics

Several 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives have demonstrated significant in vitro anticancer activity against a range of human cancer cell lines.[11][16]

Experimental Evaluation of Anticancer Activity

The National Cancer Institute's (NCI) 60-cell line screen is a powerful tool for identifying and characterizing novel anticancer agents.[1][18]

Procedure Overview:

-

Initial Single-Dose Screen: Compounds are initially tested at a single high concentration (typically 10⁻⁵ M) against the 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate.[1][4]

-

Five-Dose Screen: If a compound shows significant growth inhibition in the initial screen, it is then tested at five different concentrations to determine its potency and generate a dose-response curve for each cell line.[1]

-

Data Analysis: The results are expressed as the percentage of cell growth inhibition. Three key parameters are calculated:

-

GI₅₀: The concentration that causes 50% growth inhibition.

-

TGI: The concentration that causes total growth inhibition (cytostatic effect).

-

LC₅₀: The concentration that kills 50% of the cells (cytotoxic effect).

-

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyridazinone scaffold has also been explored for its potential to combat microbial infections.[12]

Experimental Evaluation of Antimicrobial Activity

This is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[19][20]

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial inoculum adjusted to a 0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Paper disks impregnated with known concentrations of the test compounds

-

Sterile forceps

Procedure:

-

Prepare a standardized inoculum of the test bacterium.[19]

-

Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

-

Streak the swab evenly across the entire surface of an MHA plate to create a bacterial lawn.[12]

-

Allow the plate to dry for a few minutes.

-

Using sterile forceps, place the paper disks impregnated with the test compounds onto the surface of the agar.[2]

-

Gently press the disks to ensure complete contact with the agar.

-

Invert the plates and incubate at 35-37°C for 16-24 hours.[12][13]

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Structure-Activity Relationship (SAR) and Data Summary

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyridazinone and phenyl rings. While a comprehensive quantitative structure-activity relationship (QSAR) study is beyond the scope of this guide, the following table summarizes representative data from the literature, highlighting the impact of various substitutions on different biological activities.

| Compound ID | R1 (at position 2) | R2 (at position 6) | Biological Activity | Target/Assay | IC₅₀/EC₅₀ (µM) | Reference |

| 1 | Phenyl | 4-Methanesulfonamidophenyl | Inodilator | Vasorelaxant Activity | 0.08 | [14] |

| 2 | p-Sulfamylphenyl | 4-Chlorophenyl | Anti-inflammatory | Carrageenan-induced paw edema | - | [21] |

| 3 | p-Sulfamylphenyl | 4-Nitrophenyl | Anticancer | NCI-60 (Leukemia, SR) | < 2 | [21] |

| 4 | H | 1-Methyl-2-phenyl-1H-imidazol-4-yl | Cardiotonic | PDE3 Inhibition | Potent | [22] |

| 5 | H | (E)-2-[4-(1H-imidazol-1-yl)phenyl]ethenyl | Inotropic/Vasodilator | PDE Inhibition | Potent | [6] |

| 6 | H | 4-(2-Fluorophenyl)piperazin-1-yl | Anti-inflammatory | Carrageenan-induced paw edema | Similar to Indomethacin | [23] |

| 7 | H | 4-(5-Methoxy-1H-indol-3-yl) | Anti-inflammatory | PDE4B Inhibition | 64% inhibition at 20 µM | [14] |

Note: This table is a representative summary and not exhaustive. The specific assay conditions and reference standards can vary between studies.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable range of biological activities, including potent cardiovascular, anti-inflammatory, anticancer, and antimicrobial effects. The mechanisms of action, particularly the inhibition of phosphodiesterases, provide a solid rationale for their observed pharmacological profiles.

Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways to fully elucidate the basis of their biological activities.

-

In Vivo Efficacy and Safety: Comprehensive preclinical studies to evaluate the in vivo efficacy and safety of the most promising derivatives in relevant animal models of disease.

By leveraging the foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. dctd.cancer.gov [dctd.cancer.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. revvity.com [revvity.com]

- 4. dctd.cancer.gov [dctd.cancer.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. jaoc.samipubco.com [jaoc.samipubco.com]

- 8. researchgate.net [researchgate.net]

- 9. Role of PDE4 Family in Cardiomyocyte Physiology and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 14. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. inotiv.com [inotiv.com]

- 18. NCI-60 - Wikipedia [en.wikipedia.org]

- 19. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 20. asm.org [asm.org]

- 21. Frontiers | Production of IL-6 and Phagocytosis Are the Most Resilient Immune Functions in Metabolically Compromised Human Monocytes [frontiersin.org]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. researchgate.net [researchgate.net]

Introduction: The Pyridazinone Scaffold in Modern Oncology

An In-Depth Technical Guide to the In Vitro Anticancer Activity of Pyridazinone Compounds

The pyridazinone ring system, a di-nitrogenous six-membered heterocycle, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold." Its structural versatility and ability to form multiple hydrogen bonds and other non-covalent interactions allow for the design of potent and selective ligands for a wide array of biological targets.[1][2] In the realm of oncology, pyridazinone derivatives have demonstrated remarkable efficacy against a broad spectrum of human cancers, including leukemia, breast, lung, colon, and osteosarcoma, through diverse mechanisms of action.[3][4][5]

This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of the key mechanisms underlying the anticancer activity of pyridazinone compounds. It provides field-proven, step-by-step protocols for the essential in vitro assays required to characterize these activities, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Core Anticancer Mechanisms of Pyridazinone Derivatives

The cytotoxic effects of pyridazinone compounds are not monolithic; they are orchestrated through the modulation of multiple, often interconnected, cellular pathways. The primary mechanisms observed in vitro include the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and the targeted inhibition of key oncogenic enzymes.

Induction of Apoptosis

A predominant mechanism by which pyridazinone compounds exert their anticancer effects is the induction of apoptosis. This is a regulated process of cell suicide crucial for eliminating damaged or cancerous cells. Several pyridazinone derivatives have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway.[4]

Key events in this pathway that are often modulated by pyridazinones include:

-

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can create oxidative stress, a condition that damages cellular components and can trigger the apoptotic cascade.[4]

-

Mitochondrial Depolarization: The loss of mitochondrial membrane potential is a critical early event in the intrinsic apoptotic pathway.[4]

-

Regulation of Apoptotic Proteins: Pyridazinone compounds can alter the expression of key regulatory proteins. This includes upregulating pro-apoptotic proteins like p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2.[6]

-

Caspase Activation: The cascade culminates in the activation of effector caspases, such as caspase-3, which are the executioners of apoptosis, cleaving essential cellular proteins and leading to cell death.[3][4]

Targeted Enzyme Inhibition

Beyond general cytotoxic effects, certain pyridazinone derivatives have been engineered to act as potent inhibitors of specific enzymes that are crucial for tumor growth and survival. A prominent target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels required to supply nutrients to tumors. [7][8]By inhibiting VEGFR-2, these compounds can effectively starve tumors and prevent their growth and metastasis. [6]Other targeted enzymes include phosphodiesterase 4 (PDE4), which is implicated in the survival of various cancer cells. [3]

In Vitro Experimental Protocols

To evaluate the anticancer potential of novel pyridazinone compounds, a series of standardized in vitro assays are essential. The following section provides detailed, step-by-step protocols for the most critical of these assays.

Protocol 1: Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [9][10]It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Cell Seeding:

-

Harvest cancer cells during their exponential growth phase.

-

Perform a cell count and assess viability (e.g., using Trypan Blue). Viability should be >90%. [11] * Dilute the cell suspension in a complete culture medium to the optimal seeding density (determined empirically for each cell line, typically 1x10⁴ to 1.5x10⁵ cells/mL). [11] * Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cell-free" blanks (medium only) for background correction. [12] * Incubate the plate overnight at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare a stock solution of the pyridazinone compound (e.g., in DMSO).

-

Create a series of serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

-

Carefully aspirate the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

-

Crucial Controls: Include an "untreated control" (cells in fresh medium) and a "vehicle control" (cells treated with the highest concentration of the solvent, e.g., DMSO, used to dissolve the compound). [12] * Incubate the plate for the desired exposure time (e.g., 72 hours). [11]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL MTT solution in sterile PBS. This solution should be filter-sterilized and protected from light. [9] * After the treatment incubation, add 15-20 µL of the MTT solution to each well (including controls and blanks). [11][13] * Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals. [12]

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals. [9] * Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution. * Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 570-590 nm.

-

-

Data Analysis:

-

Subtract the average absorbance of the "cell-free" blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

-

Plot the percentage of viability versus the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

-

Protocol 2: Detection of Apoptosis (Annexin V/PI Staining)

This flow cytometry-based assay is a gold standard for quantifying apoptosis. [14]It relies on two stains: Annexin V and Propidium Iodide (PI). In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify these early apoptotic cells. [15]Propidium Iodide is a fluorescent dye that can only enter cells that have lost their membrane integrity, a characteristic of late apoptotic and necrotic cells. [15][16]

-

Cell Culture and Treatment:

-

Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture flasks or plates and allow them to adhere overnight. [16] * Treat the cells with the pyridazinone compound at the desired concentration (e.g., its IC₅₀ value) for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control group.

-

-

Cell Harvesting and Preparation:

-

After incubation, collect both the floating cells (which may be apoptotic) from the supernatant and the adherent cells (by trypsinization). Combine them to ensure all cell populations are analyzed. [17] * Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes) and discard the supernatant. [16] * Wash the cells twice by resuspending the pellet in cold 1X PBS and repeating the centrifugation step. This removes any residual medium that could interfere with the assay. [17]

-

-

Staining Procedure:

-

Resuspend the cell pellet in 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL. [18] * Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution to the cell suspension. [18] * Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark. [18] * After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining. [18]

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately (within 1 hour) using a flow cytometer.

-

Data Interpretation: The results are typically displayed as a dot plot with four quadrants:

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). [19]It relies on the ability of propidium iodide (PI) to bind stoichiometrically to DNA. Therefore, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2/M phase, having duplicated their DNA, will have twice the fluorescence intensity of cells in the G0/G1 phase. [20]

-

Cell Preparation and Treatment:

-

Culture and treat cells with the pyridazinone compound as described in the previous protocols.

-

-

Fixation:

-

Harvest the cells and wash them with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Ethanol fixation is preferred as it permeabilizes the membrane and preserves DNA integrity. [21] * Incubate the cells at 4°C for at least 30 minutes (can be stored for up to a week). [21]

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. [21] * Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL).

-

Causality: It is critical to include RNase A (e.g., 100 µg/mL) in the staining solution and incubate for at least 15 minutes. This step is necessary because PI can also bind to double-stranded RNA, and failing to remove RNA would lead to an inaccurate measurement of DNA content. [21]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence on a linear scale. [20] * The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Specialized software can then be used to quantify the percentage of cells in each phase. [20]

-

Protocol 4: Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample, allowing for the analysis of how pyridazinone compounds affect the levels of key proteins involved in apoptosis and cell cycle regulation (e.g., p53, Bcl-2, Bax, cleaved caspase-3). [6][22]

-

Protein Extraction:

-

After treating cells with the compound, wash them with cold PBS.

-

Lyse the cells directly on the plate by adding 1X SDS sample buffer (Laemmli buffer). Scrape the cells and transfer the lysate to a microcentrifuge tube. [23] * Sonicate the lysate briefly to shear DNA and reduce viscosity. [23] * Heat the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE and Protein Transfer:

-

Immunodetection:

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C. This step prevents the non-specific binding of antibodies to the membrane. * Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2), diluted in blocking buffer, overnight at 4°C with gentle agitation. [24] * Washing: Wash the membrane three times for 5 minutes each with a wash buffer (e.g., TBST) to remove unbound primary antibody. [24] * Secondary Antibody Incubation: Incubate the membrane with a species-appropriate secondary antibody conjugated to an enzyme (like HRP) for 1 hour at room temperature. [24] * Final Washes: Repeat the washing step to remove the unbound secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate (e.g., ECL) to the membrane. The HRP enzyme on the secondary antibody will react with the substrate to produce light.

-

Capture the signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of target protein.

-

Data Presentation: Cytotoxic Activity of Representative Pyridazinones

The following table summarizes the in vitro anticancer activity (IC₅₀ or GI₅₀ values) of selected pyridazinone derivatives against various human cancer cell lines, demonstrating the broad applicability and potency of this chemical scaffold.

| Compound ID | Cancer Cell Line | Cancer Type | Activity (GI₅₀/IC₅₀) in µM | Reference |

| Pyr-1 | HL-60 | Acute Promyelocytic Leukemia | Low µM / nM range | [4] |

| Pyr-1 | CEM | Leukemia | Low µM / nM range | [4] |

| Pyr-1 | MDA-MB-231 | Breast Cancer | Low µM / nM range | [4] |

| Pyr-1 | A-549 | Lung Cancer | Low µM / nM range | [4] |

| Compound 2h | SR | Leukemia | < 0.1 | [5] |

| Compound 2h | NCI-H522 | Non-Small Cell Lung | < 0.1 | [5] |

| Compound 2h | HCT-116 | Colon Cancer | < 1.0 | [5] |

| Compound 2h | MCF7 | Breast Cancer | < 1.0 | [5] |

| Compound 10l | A549/ATCC | Non-Small Cell Lung | 1.66 - 100 | [6] |

| Compound 17a | Various | Melanoma, NSCLC, Prostate, Colon | - | [6] |

| Compound 66 | Various | Renal, Leukemia, Colon | 3.04 - 5.07 | [25] |

| Compound 11m | T-47D | Breast Cancer | 0.43 | [26] |

| Compound 11m | MDA-MB-231 | Breast Cancer | 0.99 | [26] |

Conclusion and Future Perspectives

Pyridazinone derivatives represent a highly promising class of compounds in the landscape of anticancer drug discovery. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic targets underscores their therapeutic potential. The in vitro assays detailed in this guide provide a robust framework for the initial screening and mechanistic elucidation of novel pyridazinone-based drug candidates. Future research will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity, exploring synergistic combinations with existing chemotherapies, and advancing the most promising leads into preclinical and clinical development.

References

-

3 MDPI.

-

4 NIH. (2019-03-01)

-

Abcam.

-

5 PubMed.

-

27 PMC - NIH.

-

28 NIH.

-

15 Abcam.

-

16 SciSpace.

-

17 PMC.

-

6 PubMed Central.

-

Abcam.

-

18 Bio-Techne.

-

14 Boster Biological Technology. (2024-11-12)

-

29 Taylor & Francis Online.

-

19 NanoCellect. (2020-02-24)

-

9 Creative Diagnostics.

-

13 (2014-09-04)

-

10 Springer Nature Experiments.

-

20 Bio-Rad Antibodies.

-

12 Benchchem.

-

30 NIH.

-

RSC Publishing.

-

26 Taylor & Francis Online. (2020-08-11)

-

31 Bentham Science.

-

1 ResearchGate.

-

25 MDPI.

-

2 PubMed. (2021-01-01)

-

32 PMC - NIH.

-

33 PMC - NIH. (2020-08-11)

-

23 Cell Signaling Technology.

-

7 Semantic Scholar.

-

8 ResearchGate. (2025-08-06)

-

22 Novus Biologicals.

-

34 Abcam.

-

35 MDPI.

-

24 Cell Signaling Technology.

-

Abcam.

-

36 PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. benchchem.com [benchchem.com]

- 13. scholarena.com [scholarena.com]

- 14. bosterbio.com [bosterbio.com]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. scispace.com [scispace.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 19. nanocellect.com [nanocellect.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 22. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 24. CST | Cell Signaling Technology [cellsignal.com]

- 25. mdpi.com [mdpi.com]

- 26. tandfonline.com [tandfonline.com]

- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benthamscience.com [benthamscience.com]

- 32. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Western blot protocol for high molecular weight proteins | Abcam [abcam.com]

- 35. mdpi.com [mdpi.com]

- 36. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]